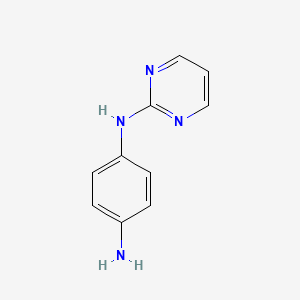

1-N-(pyrimidin-2-yl)benzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-(pyrimidin-2-yl)benzene-1,4-diamine is an organic compound with the CAS Number: 743449-54-9 . It has a molecular weight of 186.22 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is N1-(2-pyrimidinyl)-1,4-benzenediamine . The InChI code is 1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 270-271 .Applications De Recherche Scientifique

Spectroscopy and Molecular Structure

A study by Mansour and Ghani (2013) on the Schiff-base derived from a similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), utilized spectroscopic methods and quantum chemical calculations to investigate its molecular structure and vibrational frequencies. The research emphasized the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bonding, offering insights into its electronic structure and potential biological activity through structure–activity relationship analysis (Mansour & Ghani, 2013).

Sensor Development

Patil et al. (2014) developed an imatinib intermediate, 6-methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diaminepyridopyrimidotoluidine (PPT-1), for the colorimetric sensing of Cu(2+) ions in aqueous solutions. The study showcased the compound's selective naked-eye detectable color change from colorless to red upon interaction with Cu(2+) ions, underlining its potential in real-sample analysis and iodide-sensing capabilities among various anions (Patil et al., 2014).

Vibrational and Conformational Analysis

Subashchandrabose et al. (2013) conducted a vibrational and conformational analysis on N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB), synthesizing and characterizing the molecule through FT-IR, FT-Raman, and UV–Vis spectra. The study provided a comprehensive analysis of the molecule's stable structure, vibrational assignments, and non-linear optical behavior, contributing to understanding its charge transfer and biological activity potential (Subashchandrabose et al., 2013).

Materials Science

Banerjee et al. (2003) explored the synthesis of novel fluorinated polyimides derived from diamine monomers, including a compound structurally related to 1-N-(pyrimidin-2-yl)benzene-1,4-diamine. The research highlighted the preparation, characterization, and optical properties of these polyimides, demonstrating their low water absorption rates, low dielectric constants, and high thermal stability, which are crucial for applications in the electronics industry (Banerjee et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to act as a catalyst in copper-based atom transfer radical polymerizations (atrp) of methyl methacrylate (mma) and styrene (s) .

Mode of Action

1-N-(pyrimidin-2-yl)benzene-1,4-diamine interacts with its targets by acting as a catalyst in Cu-based ATRP . The compound forms a complex with copper (I) centers, which are readily oxidized . This interaction facilitates the polymerization process .

Biochemical Pathways

The compound affects the polymerization pathway of MMA and styrene . It helps maintain a low radical concentration throughout the polymerizations, indicating good control over the ATRP process .

Pharmacokinetics

The compound is known to be stable at room temperature .

Result of Action

The action of 1-N-(pyrimidin-2-yl)benzene-1,4-diamine results in the successful polymerization of MMA and styrene . The molecular weights of the resulting polymers increase linearly with conversion .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound forms a brownish dark green heterogeneous mixture at 90 °C with CuCl, BPEBD, EBiB, MMA, and toluene .

Propriétés

IUPAC Name |

4-N-pyrimidin-2-ylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXQBEVWFZKHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

743449-54-9 |

Source

|

| Record name | 1-N-(pyrimidin-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2849588.png)

![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)